molecular formula C8H9ClN2O3S B1268755 [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester CAS No. 869951-10-0

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester

Cat. No. B1268755
M. Wt: 248.69 g/mol
InChI Key: KDOOFRJSQNSJIG-UHFFFAOYSA-N
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Description

“[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester” is a chemical compound with the CAS Number: 869951-10-0 . It has a molecular weight of 249.7 . The compound is also known as "methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.7 . It’s stored at a temperature of 28 C .

Scientific Research Applications

    Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field: Organic Synthesis
    • Application: This compound could be used in the catalytic protodeboronation of pinacol boronic esters .
    • Method: The exact method is not detailed in the source, but it involves a radical approach .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation .

    Therapeutic Agent for Irritable Bowel Syndrome

    • Field: Medical Research
    • Application: This compound could be a useful therapeutic agent for treating irritable bowel syndrome .
    • Method & Results: The exact method of application and results are not detailed in the source .

    Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Field: Medicinal Chemistry
    • Application: This compound, being a thiazole derivative, could potentially be used in the development of various drug molecules with lesser side effects .
    • Method & Results: The exact method of application and results are not detailed in the source .

    Biochemical for Proteomics Research

    • Field: Proteomics Research
    • Application: This compound could be used as a biochemical for proteomics research .
    • Method & Results: The exact method of application and results are not detailed in the source .

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOOFRJSQNSJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359442
Record name methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester

CAS RN

869951-10-0
Record name methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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